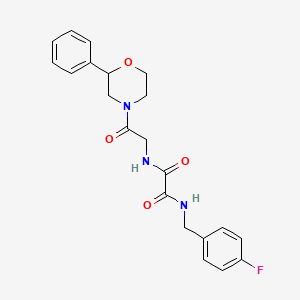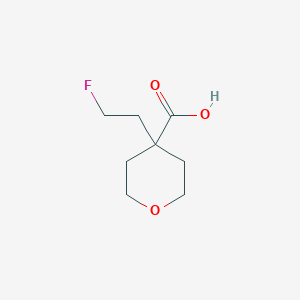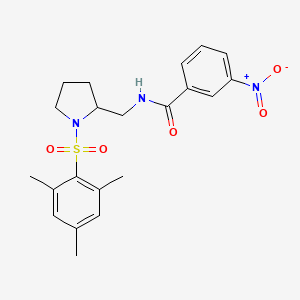
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a pyrazole ring, another common feature in many bioactive compounds .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Researchers have explored the synthesis of novel pyrazole-based compounds as potential drug candidates. The compound may serve as a lead scaffold for designing new drugs targeting specific diseases. Further investigations into its pharmacological properties, toxicity, and interactions with biological targets are essential .
Agrochemicals and Pesticides
Pyrazoles find applications in agrochemicals and pesticides. Their unique chemical structure allows modification to enhance pesticidal activity while minimizing environmental impact. Researchers can explore the synthesis of derivatives based on this compound to develop effective and eco-friendly pesticides .
Material Science and Nanotechnology
Functionalized pyrazoles can be incorporated into materials for various applications. Their photophysical properties, such as fluorescence and absorption, make them suitable for sensors, optoelectronic devices, and imaging agents. Researchers can investigate the compound’s behavior in different matrices and explore its potential in material science .
Coordination Chemistry and Metal Complexes
Pyrazoles readily form coordination complexes with transition metals. These complexes exhibit diverse reactivity and catalytic properties. Researchers can explore ligand design using the compound to create metal complexes for catalysis, sensing, or other applications .
Organic Synthesis and Synthetic Intermediates
The compound’s functional groups allow for further derivatization. Researchers can use it as a synthetic intermediate to access more complex pyrazole derivatives. For instance, it can participate in multicomponent reactions to yield valuable products. Its versatility in organic synthesis makes it a valuable building block .
Photophysics and Luminescent Materials
Pyrazoles often display interesting photophysical properties, including fluorescence and phosphorescence. Researchers can explore the compound’s luminescent behavior and its potential as a component in light-emitting materials, sensors, or imaging probes .
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The exact mode of action would depend on the specific target of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical pathways that these enzymes are involved in .
Biochemical pathways
Again, the specific biochemical pathways affected would depend on the compound’s target. Pyrazole derivatives can interact with a variety of targets and therefore potentially affect multiple biochemical pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Some pyrazole derivatives are known to have anti-inflammatory effects, for example, by inhibiting the production of pro-inflammatory cytokines .
properties
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)26-15-4-2-14(3-5-15)16(25)23-11-8-22(9-12-23)10-13-24-7-1-6-21-24/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFYUVLJJLAYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2569306.png)


![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)
![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)


![1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2569320.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)
![7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2569324.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)